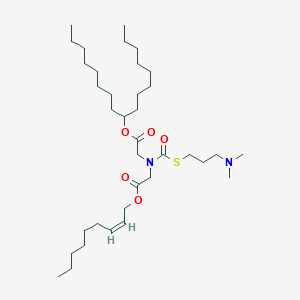
heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadecan-9-yl (Z)-N-(((3-(dimethylamino)propyl)thio)carbonyl)-N-(2-(non-2-en-1-yloxy)-2-oxoethyl)glycinate is a complex organic compound with a unique structure that combines various functional groups
准备方法
合成路线和反应条件
9-十七烷基 (Z)-N-(((3-(二甲氨基)丙基)硫代)羰基)-N-(2-(壬-2-烯-1-氧基)-2-氧代乙基)甘氨酸酯的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。一般的合成路线包括以下步骤:
形成 9-十七烷基: 此步骤涉及用十七烷烷基化合适的先驱体。
引入 (Z)-N-(((3-(二甲氨基)丙基)硫代)羰基) 基团: 此步骤涉及将 9-十七烷基中间体与硫酯衍生物反应。
添加 N-(2-(壬-2-烯-1-氧基)-2-氧代乙基)甘氨酸酯基团: 此步骤涉及在特定条件下将中间体与甘氨酸衍生物偶联。
工业生产方法
这种化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器、先进的纯化技术和自动化,以确保一致的质量和可扩展性。
化学反应分析
反应类型
9-十七烷基 (Z)-N-(((3-(二甲氨基)丙基)硫代)羰基)-N-(2-(壬-2-烯-1-氧基)-2-氧代乙基)甘氨酸酯可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将硫酯基团转化为硫醇。
取代: 该化合物可以发生亲核取代反应,特别是在二甲氨基处。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤化物或胺等亲核试剂可在碱性条件下使用。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生亚砜或砜,而还原可以产生硫醇。
科学研究应用
9-十七烷基 (Z)-N-(((3-(二甲氨基)丙基)硫代)羰基)-N-(2-(壬-2-烯-1-氧基)-2-氧代乙基)甘氨酸酯在科学研究中有多种应用:
化学: 该化合物可用作合成更复杂分子的构建块。
生物学: 它可能作为研究酶相互作用的生化探针具有潜力。
医学: 可以研究该化合物潜在的治疗特性,例如抗炎或抗菌作用。
工业: 它可用于开发新材料或用作各种工业过程中的特种化学品。
作用机制
9-十七烷基 (Z)-N-(((3-(二甲氨基)丙基)硫代)羰基)-N-(2-(壬-2-烯-1-氧基)-2-氧代乙基)甘氨酸酯的作用机制涉及它与特定分子靶标的相互作用。该化合物的官能团使其能够与酶或受体结合,调节其活性。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
9-十七烷基 (Z)-N-(((3-(二甲氨基)丙基)硫代)羰基)-N-(2-(壬-2-烯-1-氧基)-2-氧代乙基)甘氨酸酯可以与其他类似化合物进行比较,例如:
9-十七烷基 (Z)-N-(((3-(二甲氨基)丙基)硫代)羰基)-N-(2-(壬-2-烯-1-氧基)-2-氧代乙基)甘氨酸酯: 该化合物具有相似的结构,但不同的官能团,导致不同的反应性和应用。
9-十七烷基 (Z)-N-(((3-(二甲氨基)丙基)硫代)羰基)-N-(2-(壬-2-烯-1-氧基)-2-氧代乙基)甘氨酸酯:
属性
分子式 |
C36H68N2O5S |
|---|---|
分子量 |
641.0 g/mol |
IUPAC 名称 |
[(Z)-non-2-enyl] 2-[3-(dimethylamino)propylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C36H68N2O5S/c1-6-9-12-15-18-21-24-29-42-34(39)31-38(36(41)44-30-25-28-37(4)5)32-35(40)43-33(26-22-19-16-13-10-7-2)27-23-20-17-14-11-8-3/h21,24,33H,6-20,22-23,25-32H2,1-5H3/b24-21- |
InChI 键 |
ZJBMYBWYQPFHFY-FLFQWRMESA-N |
手性 SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OC/C=C\CCCCCC)C(=O)SCCCN(C)C |
规范 SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CN(CC(=O)OCC=CCCCCCC)C(=O)SCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


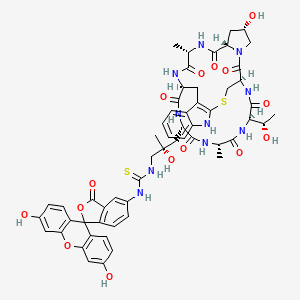

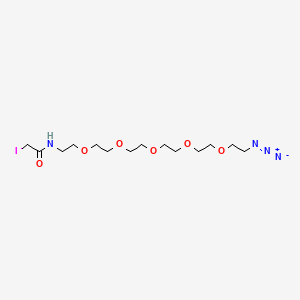

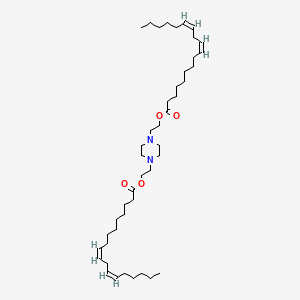
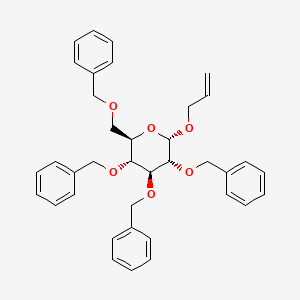

![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
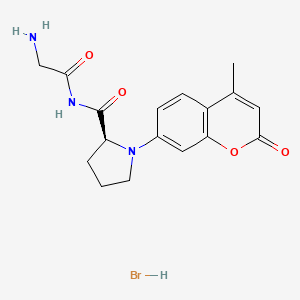
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
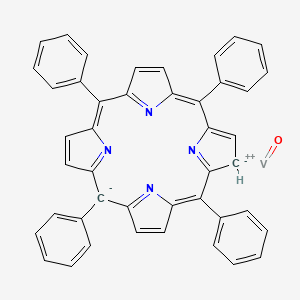
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)

